molecular formula C6H8O3 B8730960 3-Methyl-4-oxopent-2-enoic acid CAS No. 53663-10-8

3-Methyl-4-oxopent-2-enoic acid

Cat. No.: B8730960
CAS No.: 53663-10-8
M. Wt: 128.13 g/mol
InChI Key: LRRPKULXSOVRRZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-oxopent-2-enoic acid is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Methyl-4-oxopent-2-enoic acid, also known as (Z)-3-methyl-4-oxopent-2-enoic acid, is a compound that has garnered attention due to its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the molecular formula C6H8O3C_6H_8O_3 and a molecular weight of approximately 128.13 g/mol. Its structure features a ketone group and a double bond, which contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a metabolite in various biochemical pathways. It is associated with the metabolism of branched-chain amino acids (BCAAs) and has been studied for its neurotoxic effects and potential implications in metabolic disorders.

Neurotoxicity and Metabolic Disorders

Research indicates that elevated levels of this compound can lead to neurotoxicity. This compound is a by-product of the incomplete metabolism of BCAAs, particularly in conditions such as Maple Syrup Urine Disease (MSUD). In MSUD, deficiencies in the branched-chain alpha-keto acid dehydrogenase complex result in the accumulation of toxic metabolites, including this compound, which can cause severe neurological symptoms such as lethargy, hypotonia, and developmental delays .

The mechanisms underlying the biological activity of this compound involve several biochemical processes:

  • Inhibition of Enzymatic Activity : It has been shown to act as an irreversible competitive inhibitor in certain enzymatic pathways. For instance, studies have identified that derivatives of this compound can inhibit proline racemases, enzymes critical for the survival of Trypanosoma cruzi, the causative agent of Chagas disease .
  • Acidogenic Effects : As an acidogen, this compound contributes to metabolic acidosis when present in high concentrations. This condition can disrupt normal cellular functions and lead to systemic complications .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Study Findings
PLOS ONE Study (2013)Identified this compound as an effective inhibitor of proline racemases, demonstrating its potential as a lead compound for drug development against T. cruzi infections .
Human Metabolome DatabaseDocumented the role of this compound in metabolic disorders like MSUD, emphasizing its neurotoxic effects due to accumulation .
PubChem DataCompiled safety and toxicity information related to this compound, indicating potential risks associated with elevated levels .

Scientific Research Applications

Drug Design and Development

Recent studies have identified derivatives of 3-methyl-4-oxopent-2-enoic acid as promising candidates for drug development. Notably, compounds such as (E)-4-oxopent-2-enoic acid and its derivative (E)-5-bromo-4-oxopent-2-enoic acid have been shown to act as irreversible competitive inhibitors of proline racemases, which are crucial in the pathogenesis of Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated lower apparent inhibition constants compared to existing drugs, indicating their potential for therapeutic use .

Case Study: Proline Racemase Inhibition

In a study examining the effects of these compounds on T. cruzi, it was found that increasing doses of 4-oxopent-2-enoic acid resulted in a significant reduction in intracellular differentiation and infection rates in mammalian host cells. This suggests that these compounds could lead to the development of new chemotherapeutics targeting diseases reliant on proline racemases .

Enzyme Engineering

The compound has also been utilized in biocatalytic processes, particularly in asymmetric synthesis. Engineered enzymes, such as a modified lactate dehydrogenase from Bacillus stearothermophilus, have been employed to achieve enantioselective reductions of related α-keto acids, including 4-methyl-2-oxopent-3-enoic acid. This approach highlights the utility of this compound derivatives in producing nonracemic compounds with high stereoselectivity .

Data Table: Enzyme Performance

EnzymeSubstrateConversion Rate (%)Enantiomeric Excess (%)
Lactate Dehydrogenase4-Methyl-2-oxopent-3-enoic acid>99Up to 96
Other Enzymes (OPR1, OPR3)Various α-keto acidsVariableLower than above

Atmospheric Chemistry

Research has indicated that derivatives of this compound can serve as precursors to secondary organic aerosols in atmospheric chemistry studies. Their behavior during oxidation processes contributes to understanding aerosol formation mechanisms, which are critical for climate modeling and air quality assessments .

Properties

CAS No.

53663-10-8

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(E)-3-methyl-4-oxopent-2-enoic acid

InChI

InChI=1S/C6H8O3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3,(H,8,9)/b4-3+

InChI Key

LRRPKULXSOVRRZ-ONEGZZNKSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C(=O)C

Canonical SMILES

CC(=CC(=O)O)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from glyoxylic acid (16.1 g, 0.18 mol), 2-butanone (45.6 g, 0.63 mol) and orthophosphoric acid (30 ml). 1H n.m.r. δ (CDCl3) 2.07, s, 3H, CH3; 2.40, s, CH3; 6.57, s, 1H, H2. 13C n.m.r. δ (CDCl3): 13.2, CH3; 26.2, CH3; 125.2, C2; 152.6, C3; 171.2, C1; 199.8, C4.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3-Methyl-4-oxo-2-pentenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.